molecular formula C7H10O2 B139173 (1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol CAS No. 132617-02-8

(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol

Cat. No.: B139173
CAS No.: 132617-02-8
M. Wt: 126.15 g/mol
InChI Key: RJBJHFBDOYQZCM-CXNFULCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI) is a complex organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is known for its unique tricyclic structure, which includes an oxygen atom integrated into the ring system. It is also referred to by other names such as cis-2,3-Epoxybicyclo[2.2.1]heptane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxatricyclo[3.2.1.02,4]octan-6-ol typically involves the epoxidation of bicyclic alkenes. One common method is the reaction of norbornene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Oxatricyclo[3.2.1.02,4]octan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring into diols.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions to open the epoxide ring.

Major Products

The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Oxatricyclo[3.2.1.02,4]octan-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octan-6-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .

Comparison with Similar Compounds

Similar Compounds

    cis-2,3-Epoxybicyclo[2.2.1]heptane: This compound shares a similar tricyclic structure but lacks the hydroxyl group present in 3-Oxatricyclo[3.2.1.02,4]octan-6-ol.

    2,7,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane: Another related compound with a different substitution pattern and molecular weight.

Uniqueness

3-Oxatricyclo[3.2.1.02,4]octan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

132617-02-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol

InChI

InChI=1S/C7H10O2/c8-5-2-3-1-4(5)7-6(3)9-7/h3-8H,1-2H2/t3-,4+,5+,6-,7+/m0/s1

InChI Key

RJBJHFBDOYQZCM-CXNFULCWSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1[C@@H]3[C@H]2O3)O

SMILES

C1C2CC(C1C3C2O3)O

Canonical SMILES

C1C2CC(C1C3C2O3)O

Synonyms

3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.